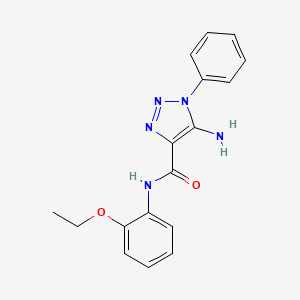

![molecular formula C20H22F3N5O2 B5545702 4-(4-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5545702.png)

4-(4-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}-2-pyrimidinyl)morpholine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 4-(4-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}-2-pyrimidinyl)morpholine involves multi-step reactions, including one-pot methods and the use of specific reagents such as SnAP for transforming aldehydes into N-unprotected piperazines and morpholines. Notably, these processes allow for the preparation of mono- and disubstituted N-heterocycles efficiently under mild conditions (Luescher, Bode, 2014).

Molecular Structure Analysis

The molecular structure of related compounds features complex three-dimensional arrangements, confirmed through techniques like X-ray crystallography. These structures are crucial for understanding the compound's reactivity and interaction with biological targets. For instance, the crystal structure of a related compound demonstrated its molecular conformation and interactions within the crystal lattice, contributing to the stability of the structure (Aydın et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving this class of compounds are diverse, ranging from pyrolysis to nucleophilic substitution, and are significantly influenced by the molecular structure. For example, the pyrolysis of 4-aryl-5-morpholino-v-triazolines leads to the formation of morpholinopyrroles, highlighting the role of solvent dipole moment in the reaction outcome (Pocar, Trimarco, Bombieri, 1998).

科学的研究の応用

Synthesis and Characterization

Researchers have synthesized various derivatives incorporating morpholine and piperazine moieties due to their significance in medicinal chemistry and material science. For instance, a study described the synthesis and characterization of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety, demonstrating an efficient and straightforward method yielding compounds with potential biological activities (Bhat et al., 2018). Similarly, the synthesis of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural products highlighted the creation of new compounds with anti-inflammatory and analgesic properties, including derivatives with piperazine or morpholine substituents (Abu‐Hashem et al., 2020).

Biological and Medicinal Applications

The incorporation of morpholine and piperazine rings into molecular structures is a common strategy to enhance the biological activity of pharmaceutical compounds. For example, derivatives of 2-amino-1H-benzimidazole, including morpholine and piperazine analogs, showed significant antiproliferative activity against various cancer cell lines, indicating their potential as cancer therapeutics (Nowicka et al., 2015). Another study focused on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, revealing that compounds with morpholine or methyl piperazine substitutions exhibited good to moderate activities against test microorganisms (Bektaş et al., 2010).

Chemical and Material Science Research

Morpholine and piperazine derivatives are also explored for their applications in material science and as intermediates in organic synthesis. Research into the chemoselective N-heterocyclic carbene-catalyzed cross-benzoin reactions demonstrated the utility of morpholinone- and piperidinone-derived triazolium salts in catalyzing reactions between aliphatic and aromatic aldehydes, showcasing their role in synthetic chemistry (Langdon et al., 2014).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

[4-(2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F3N5O2/c21-20(22,23)16-4-2-1-3-15(16)18(29)27-9-7-26(8-10-27)17-5-6-24-19(25-17)28-11-13-30-14-12-28/h1-6H,7-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISZFMZKMWUSMGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC(=NC=C2)N3CCOCC3)C(=O)C4=CC=CC=C4C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(2-Morpholinopyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5545628.png)

![(1S*,5R*)-6-[(4-fluorophenoxy)acetyl]-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5545634.png)

![N-[4-(4-methyl-1-piperazinyl)benzyl]-4-(4-morpholinyl)benzamide](/img/structure/B5545646.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5545652.png)

![4-(ethylthio)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B5545670.png)

![1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5545684.png)

![7,7-dimethyl-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5545690.png)

![N-(4-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B5545698.png)

![N-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5545708.png)

![2-methyl-9-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5545714.png)